Home > Products > Screening Compounds P136750 > 15(S)-15-methyl Prostaglandin E1
15(S)-15-methyl Prostaglandin E1 -

15(S)-15-methyl Prostaglandin E1

Catalog Number: EVT-7986104
CAS Number:
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

15(S)-15-methyl Prostaglandin E1 is synthesized rather than extracted from natural sources. It belongs to the class of prostaglandins, which are part of the eicosanoid family. The compound is identified by the CAS number 35700-26-6 and has a molecular weight of 368.5 g/mol, with the molecular formula C_21H_34O_5 .

Synthesis Analysis

The synthesis of 15(S)-15-methyl Prostaglandin E1 generally involves several key steps:

  1. Starting Materials: The synthesis typically begins with prostaglandin precursors, such as arachidonic acid or its derivatives.
  2. Methylation: A critical step involves the introduction of a methyl group at the 15-position of the prostaglandin structure. This can be achieved through various methylating agents, such as methyl iodide or dimethyl sulfate, under basic conditions.
  3. Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired analog from by-products and unreacted materials.

The specific conditions, including temperature, solvent choice, and reaction time, can significantly affect yield and purity .

Molecular Structure Analysis

The molecular structure of 15(S)-15-methyl Prostaglandin E1 features:

  • Stereochemistry: The (S) configuration at the 15 position is crucial for its biological activity.
  • Functional Groups: The molecule contains multiple functional groups including hydroxyl (-OH) groups, which contribute to its reactivity and interaction with biological targets.
  • Three-Dimensional Conformation: The spatial arrangement allows it to fit into specific receptors in the body, mimicking natural prostaglandins.

The structural formula can be represented as follows:

C21H34O5\text{C}_{21}\text{H}_{34}\text{O}_{5}

This structure plays a significant role in its pharmacological effects and interactions .

Chemical Reactions Analysis

15(S)-15-methyl Prostaglandin E1 participates in several chemical reactions:

  • Receptor Binding: It binds to prostaglandin receptors (such as EP receptors), leading to various physiological responses.
  • Metabolic Pathways: The compound can undergo enzymatic transformations similar to natural prostaglandins, influencing its half-life and biological activity.
  • Derivatization: It can be further modified to create derivatives with enhanced properties or targeted actions in therapeutic applications .
Mechanism of Action

The mechanism of action of 15(S)-15-methyl Prostaglandin E1 involves:

  • Receptor Interaction: It primarily interacts with EP receptors on cell membranes, initiating signal transduction pathways that lead to physiological responses like vasodilation and inhibition of platelet aggregation.
  • Cyclic Adenosine Monophosphate Pathway: Activation of these receptors often results in increased levels of cyclic adenosine monophosphate, which mediates various cellular responses including smooth muscle relaxation .

Research indicates that this compound exhibits anti-inflammatory properties by modulating immune responses and reducing inflammatory mediators .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15(S)-15-methyl Prostaglandin E1 include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: More stable than natural Prostaglandin E1 due to its methylation at the 15 position, which protects it from rapid degradation by enzymes .

These properties influence its formulation for pharmaceutical applications.

Applications

15(S)-15-methyl Prostaglandin E1 has several scientific applications:

  • Pharmaceutical Development: Used in developing medications for conditions like erectile dysfunction and peripheral vascular diseases due to its vasodilatory effects.
  • Research Tool: Employed in studies investigating prostaglandin signaling pathways and their implications in various diseases.
  • Therapeutic Uses: Investigated for potential use in treating inflammatory conditions due to its ability to modulate immune responses .
Design and Synthetic Rationale of 15(S)-15-methyl Prostaglandin E1

Strategic Methylation at the 15(S)-Position: Comparative Analysis with Natural PGE1

The introduction of a methyl group at the 15(S)-position of prostaglandin E1 (PGE1) represents a deliberate strategy to overcome the inherent metabolic instability of natural prostaglandins. Natural PGE1 undergoes rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C15 hydroxyl group, limiting its plasma half-life to 0.5–1.0 minute [7]. The 15(S)-methyl substitution creates steric hindrance, blocking access of 15-PGDH to the C15 hydroxyl group. This modification extends the plasma half-life of 15(S)-15-methyl PGE1 to 12–18 minutes—a 24-fold increase compared to native PGE1 [7]. Crucially, this methylation preserves the S-configuration, which is essential for receptor binding affinity. Stereochemical analysis confirms that the 15(S)-enantiomer exhibits 30-fold greater potency in cyclic AMP induction assays compared to the 15(R)-epimer due to optimal alignment with EP receptor binding pockets [7].

Physicochemical analyses reveal additional advantages conferred by methylation: the logP (octanol/water partition coefficient) increases from 3.1 (PGE1) to 3.8 (15-methyl PGE1), enhancing membrane permeability. Molecular dynamics simulations indicate that the 15-methyl group induces a conformational shift in the omega chain, promoting stronger hydrophobic interactions within lipid bilayers [7]. These properties collectively transform a rapidly degraded signaling molecule into a metabolically stable therapeutic candidate capable of sustained biological activity.

  • Table 1: Comparative Physicochemical and Pharmacokinetic Properties
    PropertyPGE115(S)-15-methyl PGE1
    Molecular FormulaC₂₀H₃₄O₅C₂₁H₃₆O₅
    Molecular Weight (g/mol)354.48368.51
    Plasma Half-life0.5–1.0 min12–18 min
    logP (Octanol/Water)3.13.8
    15-PGDH SusceptibilityHighNegligible

Synthetic Pathways for Metabolic Stability Enhancement

Industrial synthesis of 15(S)-15-methyl PGE1 employs regioselective hydrogenation of prostaglandin E2 (PGE2) precursors. A patented process (EP0874816B1) achieves 72% yield through catalytic hydrogenation in a benzene-acetone solvent system (2:3 v/v) using palladium-barium sulfate (Pd/BaSO₄) catalysts under controlled conditions (25–30°C, 1.5–2.0 atm H₂) [7]. This method minimizes dihydro-PGE1 byproduct formation (<5%), a critical challenge in earlier syntheses that relied on stoichiometric reducing agents like sodium borohydride, which produced racemic mixtures [9].

Alternative routes include asymmetric synthesis from Corey lactone derivatives. A key step involves the stereoselective addition of a 15(S)-methyl group via Evans aldol methodology, using chiral oxazolidinone auxiliaries to achieve >99% enantiomeric excess [7]. The carboxylic acid terminus is then elaborated through Wittig olefination with phosphonium ylides, followed by deprotection to yield the target compound. Recent advances leverage enzymatic resolution using lipases to separate 15(R/S) diastereomers, enhancing optical purity while reducing heavy metal waste from catalytic methods [9].

Structure-Activity Relationship (SAR) Studies in Prostaglandin Analog Development

SAR studies reveal that the 15(S)-methyl modification preserves biological activity while optimizing pharmacokinetics:

  • C15 Configuration: The 15(S)-enantiomer retains 98% of natural PGE1’s binding affinity for EP2/EP4 receptors, whereas the 15(R)-epimer shows >90% reduction in cAMP induction potency [7].
  • Omega Chain Modifications: Elongation to C20-ethyl analogs increases FP receptor off-target effects, while truncation below C16 abolishes activity. The heptanoic acid terminus is essential for receptor engagement; methyl ester prodrugs (e.g., arbaprostil) improve oral bioavailability but require hepatic hydrolysis for activation [8].
  • Cyclopentane Ring: Ketone reduction at C9 converts PGE to PGF analogs, shifting activity toward FP receptors and inducing uterine contractions (e.g., carboprost) [4]. Conversely, 11-deoxy variants exhibit reduced vasodilatory effects but retain antiplatelet activity [6].

The 15(S)-methyl group’s efficacy is context-dependent: in 16-phenoxy-tetranor analogs, it enhances luteolytic activity by delaying renal clearance, whereas in 13,14-dihydro derivatives, it amplifies gastric cytoprotection [8] [9]. These insights underscore that methylation synergizes with specific structural frameworks to fine-tune receptor selectivity and metabolic stability.

Properties

Product Name

15(S)-15-methyl Prostaglandin E1

IUPAC Name

7-[(2R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1

InChI Key

OMNFCPCBKCERJP-FVGPFBTLSA-N

SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.